![molecular formula C9H9ClN2O2 B2748115 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2413900-01-1](/img/structure/B2748115.png)
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2413900-01-1 . It has a molecular weight of 212.64 . It is typically stored at room temperature and comes in a powder form . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride . The InChI code is 1S/C9H8N2O2.ClH/c1-6-2-3-8-10-4-7 (9 (12)13)11 (8)5-6;/h2-5H,1H3, (H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 212.64 .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research on heterocyclic compounds, including 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, has highlighted their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. The synthesis of these compounds involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis to produce the carboxylic acids. These activities suggest the compounds' relevance in developing therapeutic agents targeting inflammation and related symptoms (Abignente et al., 1982). Another study synthesizing 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides found that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid exhibited significant anti-inflammatory and analgesic activity, emphasizing the therapeutic potential of these compounds (Di Chiacchio et al., 1998).
Synthesis of Novel Compounds
In the realm of novel compound synthesis, one study detailed the production of 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivatives using 1,1′-carbonyldiimidazole (CDI) as a catalyst under solvent-free conditions. This approach yielded compounds with more than 72% efficiency, one of which exhibited notable antimicrobial activity, suggesting the versatility of 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives in synthesizing potential antimicrobial agents (Patoliya & Kharadi, 2013).
Chemical Synthesis Techniques
The compound's utility extends to chemical synthesis techniques, where its derivatives have been used in efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives. These methods utilize palladium- or copper-catalyzed methodologies, highlighting the compound's role in facilitating novel synthetic routes for heterocyclic compounds, which could have implications in various fields including pharmaceuticals and material science (Enguehard et al., 2003).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the treatment of TB . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds are being critically reviewed for their potential in this area .
properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPRUNNXQRVNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)O)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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